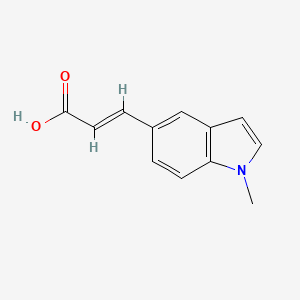
(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid
Vue d'ensemble
Description
(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid, also known as MIAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MIAA is a derivative of indole-3-acetic acid, a plant hormone that regulates growth and development. MIAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Molecular Engineering for Solar Cell Applications
Novel organic sensitizers for solar cell applications have been engineered, demonstrating the potential of using complex organic molecules, such as (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid derivatives, in enhancing solar cell efficiencies. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, showcasing the importance of molecular engineering in the development of efficient solar cell components. This approach highlights the role of conjugation and molecular structure in the photovoltaic performance of organic sensitizers (Kim et al., 2006).
Synthesis and Structural Analysis
The synthesis of novel acrylic acid derivatives, including those structurally related to this compound, has been detailed. Such works provide foundational knowledge for the synthesis and structural elucidation of complex organic compounds, underlining the importance of analytical techniques like IR, NMR, and mass spectrometry in determining the structures of new compounds. This research supports the ongoing development of new materials and compounds in various scientific fields (Kaushik et al., 2011).
Corrosion Inhibition
The use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid derivatives for forming self-assembled films on iron surfaces has been investigated for corrosion protection. These studies reveal the potential of indole and acrylic acid derivatives in creating protective coatings, demonstrating their utility beyond pharmaceutical applications. The effectiveness of these compounds in inhibiting corrosion underscores the importance of organic chemistry in materials science and engineering (Zhang et al., 2009).
Polymer Science and Materials Engineering
Research into the structural and electronic properties of polythiophene derivatives, including those related to this compound, highlights the significance of these materials in the development of new polymers. These studies provide insights into the molecular design and properties of polymers, contributing to advancements in materials science, particularly in applications requiring soluble and electronically active polymers (Bertran et al., 2008).
Propriétés
IUPAC Name |
(E)-3-(1-methylindol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-8H,1H3,(H,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZVPUQKWOCNSS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



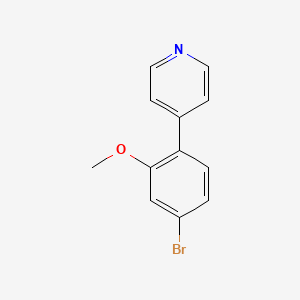

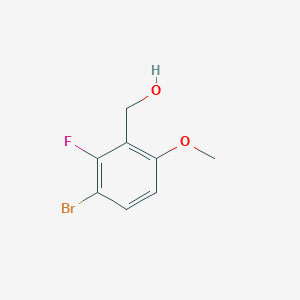
![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)

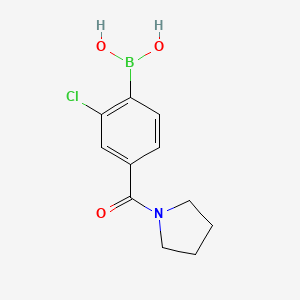
![N-[9-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3240952.png)
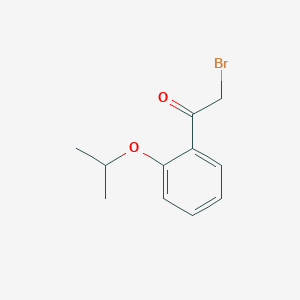
![(5S)-5-(sec-butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3240968.png)
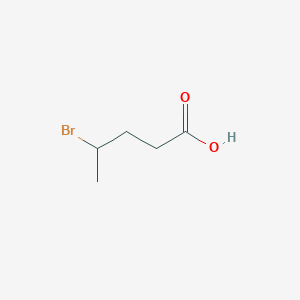
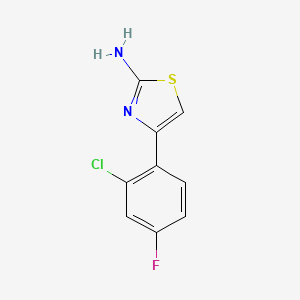
![Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3240988.png)
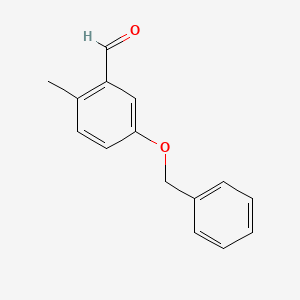
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)